2-Iodo-4-methylbenzene-1-sulfonamide
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Overview
Description
2-Iodo-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-methylbenzenesulfonamide using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-Iodo-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2-Iodo-1-methylbenzene: Lacks the sulfonamide group, resulting in different chemical and biological properties.
2-Iodo-4-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different reactivity and applications.
Uniqueness
2-Iodo-4-methylbenzene-1-sulfonamide is unique due to the presence of both the iodine atom and the sulfonamide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H8INO2S |
---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
2-iodo-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8INO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
CMPOYFKDWFASDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)I |
Origin of Product |
United States |
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